molecular formula C12H13F2NO2 B1392699 (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one CAS No. 832741-15-8

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No. B1392699
CAS RN: 832741-15-8
M. Wt: 241.23 g/mol
InChI Key: IZYFFZWYQKKIKP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-[3-(Difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one, also known as DFMD, is a synthetic compound that has been widely studied for its potential applications in scientific research. DFMD is a highly versatile compound, with a range of applications in biochemistry and pharmacology. DFMD has a wide range of biochemical and physiological effects, and a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one has a number of potential applications in scientific research. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one has also been used to study the effects of MAO-B inhibition on neuronal function and behavior. Additionally, (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one has been used in studies of receptor binding and drug action, as well as in studies of the effects of drugs on the central nervous system.

Mechanism of Action

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is a reversible inhibitor of MAO-B, meaning it binds to the enzyme and blocks its activity. This inhibition of MAO-B activity leads to increased levels of dopamine and serotonin in the brain, which can have a number of effects on behavior and neuronal function. Additionally, (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is thought to bind to other receptors, such as the serotonin 5-HT2A receptor, and may act as an agonist or antagonist depending on the receptor.
Biochemical and Physiological Effects
(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one has a number of biochemical and physiological effects. As an inhibitor of MAO-B, (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one increases the levels of dopamine and serotonin in the brain, which can have a number of effects on behavior and neuronal function. Additionally, (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one has been shown to have antidepressant and anxiolytic effects in animal models, and may have potential applications in the treatment of depression and anxiety. (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one has also been shown to have anticonvulsant and neuroprotective effects in animal models, and may have potential applications in the treatment of epilepsy and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one has a number of advantages and limitations for laboratory experiments. One advantage of using (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is that it is a reversible inhibitor of MAO-B, meaning it can be used to study the effects of MAO-B inhibition without permanently altering the enzyme’s activity. Additionally, (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is relatively easy to synthesize and can be stored at room temperature. However, (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is not a selective inhibitor of MAO-B, meaning it can also inhibit other enzymes and receptors, which can complicate experiments.

Future Directions

There are a number of potential future directions for research on (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one. One potential direction is to further study the effects of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one on neuronal function and behavior. Additionally, further research could be done to study the effects of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one on other enzymes and receptors, and to develop more selective inhibitors of MAO-B. Finally, further research could be done to explore the potential therapeutic applications of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one, such as in the treatment of depression, anxiety, epilepsy, and neurodegenerative diseases.

properties

IUPAC Name

(E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-15(2)7-6-11(16)9-4-3-5-10(8-9)17-12(13)14/h3-8,12H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFFZWYQKKIKP-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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